molecular formula CaErF5 B14652722 Calcium erbium fluoride (1/1/5) CAS No. 53801-56-2

Calcium erbium fluoride (1/1/5)

Cat. No.: B14652722
CAS No.: 53801-56-2
M. Wt: 302.33 g/mol
InChI Key: XSGAIQDWRBNSGK-UHFFFAOYSA-I
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Description

Calcium erbium fluoride (CaF₂:Er³⁺), often denoted as Er-doped calcium fluoride, is a crystalline material where erbium ions (Er³⁺) are incorporated into the calcium fluoride (CaF₂) lattice. The "1/1/5" stoichiometry likely refers to a 5 mol% erbium-doped variant (5 mol% Er:CaF₂), as described in recent studies . This material is synthesized via co-precipitation followed by hot-pressing under vacuum, achieving high transparency (~85% in visible/near-infrared wavelengths) and pore-free microstructures with an average grain size of ~8 µm when sintered at 800°C . The incorporation of Er³⁺ ions introduces strong absorption peaks in the infrared region, making it a candidate for upconversion lasers and photonic devices .

Properties

CAS No.

53801-56-2

Molecular Formula

CaErF5

Molecular Weight

302.33 g/mol

IUPAC Name

calcium;erbium(3+);pentafluoride

InChI

InChI=1S/Ca.Er.5FH/h;;5*1H/q+2;+3;;;;;/p-5

InChI Key

XSGAIQDWRBNSGK-UHFFFAOYSA-I

Canonical SMILES

[F-].[F-].[F-].[F-].[F-].[Ca+2].[Er+3]

Origin of Product

United States

Preparation Methods

Principle and Raw Materials

The chemical coprecipitation method represents one of the most effective approaches for synthesizing calcium erbium fluoride. This method involves the simultaneous precipitation of calcium and erbium ions in the presence of fluoride ions to form the desired compound.

Table 1: Raw Materials for Chemical Coprecipitation Method

Chemical Formula Function
Calcium nitrate tetrahydrate Ca(NO₃)₂·4H₂O Calcium source
Erbium nitrate pentahydrate Er(NO₃)₃·5H₂O Erbium source
Potassium fluoride dihydrate KF·2H₂O Fluoride source
Ethanol C₂H₅OH Washing agent
Deionized water H₂O Solvent

Synthesis Procedure

The synthesis procedure is adapted from methods used for preparing erbium-doped calcium fluoride materials:

  • Prepare a calcium solution by dissolving calcium nitrate tetrahydrate in deionized water to achieve a concentration of 0.05-2.5 mol/L.

  • Prepare an erbium solution by dissolving erbium nitrate pentahydrate in deionized water, adjusting concentrations to achieve the desired Ca²⁺:Er³⁺ molar ratio of 1:1.

  • Prepare a fluoride solution by dissolving potassium fluoride dihydrate in deionized water at a concentration of 0.1-5 mol/L.

  • The calcium and erbium solutions are mixed together thoroughly to create a homogeneous cationic solution.

  • The mixed solution is slowly poured into the fluoride solution under continuous magnetic stirring at 200-500 rpm.

  • The reaction generates a suspension of calcium erbium fluoride nanoparticles according to the following reaction:
    Ca²⁺ + Er³⁺ + 5F⁻ → CaF₅Er

  • Allow the suspension to stand for 24-48 hours for complete precipitation.

  • The precipitate is washed multiple times with ethanol to remove residual reactants and byproducts.

  • The washed precipitate is centrifuged at 3000 rpm for 10 minutes to separate the solid particles.

  • The collected solid is vacuum-dried at 60-120°C to obtain calcium erbium fluoride powder.

Optimization Parameters

The quality and properties of the final product can be significantly influenced by several parameters:

Table 2: Critical Parameters for Coprecipitation Synthesis

Parameter Recommended Range Effect on Product
Ca²⁺:Er³⁺ molar ratio 1:1 Determines stoichiometry of CaF₅Er
Solution concentration Ca²⁺+Er³⁺: 0.05-2.5 mol/L; F⁻: 0.1-5 mol/L Affects particle size and homogeneity
Stirring speed 200-500 rpm Influences particle size distribution
Standing time 24-48 hours Ensures complete precipitation
Drying temperature 60-120°C Affects crystallinity and purity

Sintering Process for Crystalline CaF₅Er

Equipment and Materials

After obtaining the calcium erbium fluoride powder through coprecipitation, a sintering process is often necessary to improve crystallinity and optical properties.

Table 3: Sintering Equipment and Materials

Equipment/Material Specification Function
Discharge plasma sintering device Vacuum capability ≤5Pa Sintering apparatus
Graphite jig Temperature resistant Sample holder
Inert gas supply High purity Atmosphere control

Sintering Procedure

  • Place the dried calcium erbium fluoride powder into a graphite jig.

  • Position the jig in the discharge plasma sintering device.

  • Establish vacuum conditions with tightness ≤5Pa.

  • Heat the sample from room temperature to 600-1100°C at a rate of 10-80°C/min.

  • Apply pressure of 20-80 MPa during the heating process.

  • Maintain the temperature and pressure for 10-30 minutes to allow proper crystallization.

  • Cool the sample within the furnace to room temperature.

Sintering Parameters Optimization

The sintering process significantly affects the optical and structural properties of calcium erbium fluoride. Optimization of sintering parameters is crucial for obtaining high-quality materials with desired characteristics.

Table 4: Optimization of Sintering Parameters

Parameter Recommended Range Effect on Properties
Temperature 600-1100°C Affects crystallinity and grain size
Heating rate 10-80°C/min Influences homogeneity
Pressure 20-80 MPa Controls density and microstructure
Dwell time 10-30 minutes Determines extent of crystallization
Cooling rate Controlled furnace cooling Prevents thermal stress

Spray Drying Method for Nano-sized CaF₅Er

Equipment Setup

The spray drying method represents an alternative approach for preparing nano-sized calcium erbium fluoride particles with controlled morphology.

  • Two-liquid nozzle system for atomizing solutions
  • Heated air stream (≈70°C)
  • Glass column for particle formation
  • Electrostatic precipitator for particle collection

Precursor Solutions

Table 5: Precursor Solutions for Spray Drying Method

Solution Chemical Formula Concentration
Calcium solution Calcium hydroxide Ca(OH)₂ 2 mmol/L
Erbium solution Erbium nitrate Er(NO₃)₃ 2 mmol/L
Fluoride solution Ammonium fluoride NH₄F 10 mmol/L

Process Procedure

  • Prepare the calcium solution by dissolving calcium hydroxide in deionized water.
  • Prepare the erbium solution by dissolving erbium nitrate in deionized water.
  • Mix the calcium and erbium solutions in appropriate ratios to achieve the desired stoichiometry.
  • Prepare the fluoride solution by dissolving ammonium fluoride in deionized water.
  • Feed the mixed cation solution and the fluoride solution simultaneously to the two-liquid nozzle at a rate of approximately 10 mL/min.
  • Atomize the solutions into a heated air stream (≈70°C) within the glass column.
  • The reaction occurs during atomization, forming calcium erbium fluoride particles.
  • Collect the particles using an electrostatic precipitator.
  • Further process the collected particles as needed for specific applications.

Modified Fluorolytic Sol-Gel Synthesis

Principle and Reagents

The fluorolytic sol-gel method represents a non-aqueous approach for synthesizing metal fluorides with nanoscopic dimensions. This method can be adapted for the preparation of calcium erbium fluoride.

Table 6: Materials for Fluorolytic Sol-Gel Synthesis

Chemical Formula Function
Calcium alkoxide Ca(OR)₂ Calcium source
Erbium alkoxide Er(OR)₃ Erbium source
Anhydrous hydrogen fluoride HF Fluorinating agent
Anhydrous organic solvent Varies Reaction medium

Synthesis Procedure

  • Prepare calcium alkoxide solution in an anhydrous organic solvent under inert atmosphere.
  • Add erbium alkoxide to the solution in the appropriate ratio.
  • Gradually introduce anhydrous hydrogen fluoride to the alkoxide solution while maintaining controlled temperature conditions.
  • The fluorolysis reaction proceeds according to:
    Ca(OR)₂ + Er(OR)₃ + 5HF → CaF₅Er + 5ROH

  • Allow the sol formation process to complete under continuous stirring.

  • Age the sol to ensure complete reaction and structural reorganization.
  • Process the sol further through drying or other methods depending on the desired final form.

Advantages and Limitations

Advantages:

  • Produces high-purity materials with controlled stoichiometry
  • Generates nanoscale particles with high surface area
  • Allows for homogeneous dispersion of erbium within the calcium fluoride matrix
  • Can be conducted at relatively low temperatures

Limitations:

  • Requires careful handling of hydrogen fluoride, which is highly corrosive
  • Sensitive to moisture contamination
  • May require specialized equipment for inert atmosphere processing

Characterization of Calcium Erbium Fluoride

Structural Characterization

The prepared calcium erbium fluoride materials can be characterized using various analytical techniques:

  • X-ray Diffraction (XRD) for crystal structure determination
  • Scanning Electron Microscopy (SEM) for morphology assessment
  • Transmission Electron Microscopy (TEM) for nanostructure analysis
  • Fourier Transform Infrared Spectroscopy (FTIR) for chemical bonding information

Optical Properties Assessment

Given the potential optical applications of calcium erbium fluoride, assessment of optical properties is crucial:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy for absorption characteristics
  • Photoluminescence (PL) Spectroscopy for emission properties
  • Laser excitation studies for evaluating laser material potential

Chemical Reactions Analysis

Types of Reactions: Calcium erbium fluoride primarily undergoes substitution and complexation reactions. These reactions are influenced by the presence of fluoride ions, which can act as ligands and form complexes with various metal ions.

Common Reagents and Conditions: Typical reagents used in reactions involving calcium erbium fluoride include acids, bases, and other fluoride-containing compounds. The reactions are often carried out under controlled temperatures and pH conditions to optimize yield and selectivity.

Major Products: The major products formed from reactions involving calcium erbium fluoride depend on the specific reagents and conditions used. For example, reacting with strong acids may result in the formation of soluble erbium salts, while reactions with bases can lead to the precipitation of erbium hydroxides.

Scientific Research Applications

Calcium erbium fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other erbium-containing compounds and materials.

    Biology: Employed in bioimaging and as a contrast agent due to its luminescent properties.

    Medicine: Investigated for potential use in targeted drug delivery systems and as a component in medical imaging devices.

    Industry: Utilized in the production of optical fibers, lasers, and other photonic devices due to its ability to emit light at specific wavelengths.

Mechanism of Action

The mechanism by which calcium erbium fluoride exerts its effects is primarily related to the electronic transitions of the erbium ions. When erbium ions are excited by an external energy source, they can emit light at characteristic wavelengths. This property is exploited in various applications, such as in lasers and optical amplifiers. The molecular targets and pathways involved include the electronic states of the erbium ions and their interactions with the surrounding lattice.

Comparison with Similar Compounds

Structural and Optical Properties
Property Er-doped CaF₂ (5 mol%) Pure CaF₂ ErF₃ Er:YAG (Er:Y₃Al₅O₁₂)
Crystal Structure Cubic (fluorite) Cubic Hexagonal Cubic (garnet)
Optical Transmittance ~85% (visible/NIR) >90% (UV-Vis) Opaque (non-transparent) ~80% (infrared)
Primary Dopant Er³⁺ N/A N/A Er³⁺
Synthesis Method Hot-pressing Mining/precipitation Metallothermic reduction Czochralski crystal growth

Key Findings :

  • Er-doped CaF₂ exhibits superior optical clarity compared to pure CaF₂ in the NIR range due to controlled Er³⁺ incorporation .
  • ErF₃ is chemically distinct, forming hexagonal crystals and primarily used in metallurgical processes (e.g., erbium metal production) .
  • Er:YAG leverages a garnet matrix, offering high thermal stability for medical/dental lasers but requires complex crystal growth .
Cost and Scalability
  • Er-doped CaF₂ : Scalable via hot-pressing, reducing production costs compared to single-crystal Er:YAG .
  • Er:YAG : High costs stem from energy-intensive crystal growth and rare earth sourcing .

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